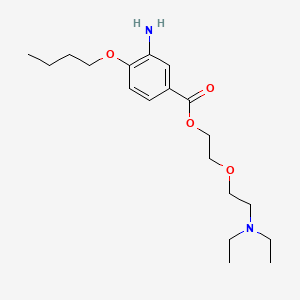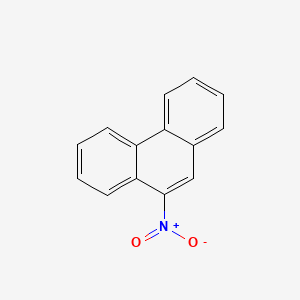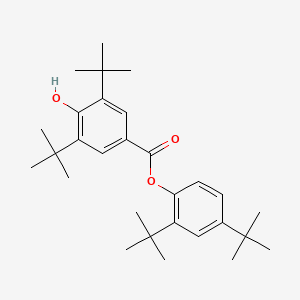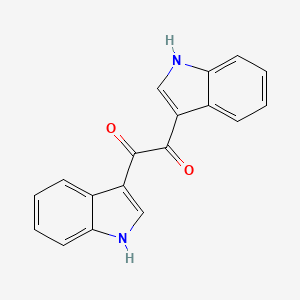
Betoxycaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betoxycaine is a local anesthetic compound known for its efficacy in numbing specific areas of the body to prevent pain during surgical procedures. Its chemical name is 3-Amino-4-butoxybenzoic acid 2-[2-(diethylamino)ethoxy]ethyl ester, and it has the molecular formula C19H32N2O4. This compound is primarily used in medical settings for its anesthetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Betoxycaine involves several steps, starting from the basic aromatic compounds. One common synthetic route includes the esterification of 3-amino-4-butoxybenzoic acid with 2-(2-diethylaminoethoxy)ethanol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors where the esterification process is optimized for yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Betoxycaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the ester group or the aromatic ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur on the aromatic ring or the ester group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Betoxycaine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and substitution reactions.
Biology: this compound is used in studies involving nerve conduction and pain pathways.
Medicine: Its primary application is as a local anesthetic in various surgical procedures.
Industry: this compound is used in the formulation of topical anesthetic creams and gels.
Mécanisme D'action
Betoxycaine exerts its anesthetic effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This blockade is achieved by the binding of this compound to specific sites within the sodium channel, thereby stabilizing the channel in its inactive state. This action effectively numbs the targeted area, providing pain relief during surgical procedures.
Comparaison Avec Des Composés Similaires
Lidocaine: Known for its rapid onset and intermediate duration of action.
Bupivacaine: Noted for its long duration of action, making it suitable for prolonged surgical procedures.
Procaine: One of the earliest local anesthetics, with a shorter duration of action compared to Betoxycaine.
This compound’s unique structure allows for specific applications where its particular pharmacokinetic profile is advantageous.
Propriétés
Numéro CAS |
3818-62-0 |
|---|---|
Formule moléculaire |
C19H32N2O4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 3-amino-4-butoxybenzoate |
InChI |
InChI=1S/C19H32N2O4/c1-4-7-11-24-18-9-8-16(15-17(18)20)19(22)25-14-13-23-12-10-21(5-2)6-3/h8-9,15H,4-7,10-14,20H2,1-3H3 |
Clé InChI |
CXYOBRKOFHQONJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |
Key on ui other cas no. |
3818-62-0 |
Synonymes |
ethoxycaine bethoxycaine monohydrochloride millicaine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1214110.png)




![2-[[3-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B1214117.png)
